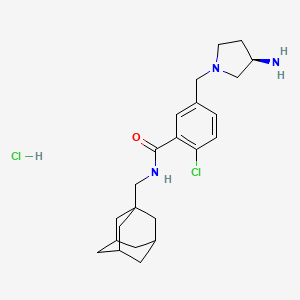
Aacba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride, commonly referred to as Aacba hydrochloride, is a synthetic and biologically active compound. It is known for its high purity and selective antagonistic properties towards P2X7 receptors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aacba hydrochloride involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane derivative is then reacted with 2-chloro-benzamide under specific conditions to form the desired compound. The reaction typically requires the use of solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and lyophilization are employed to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Aacba hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound hydrochloride may yield a different product compared to its reduction .
Aplicaciones Científicas De Investigación
Aacba hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is employed in biological assays to study its effects on cellular processes.
Medicine: This compound hydrochloride is investigated for its potential therapeutic applications, particularly in pain management and inflammation
Industry: It is used in the development of new materials and compounds with specific properties.
Mecanismo De Acción
Aacba hydrochloride exerts its effects by selectively antagonizing P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and pain signaling. By inhibiting these receptors, this compound hydrochloride can modulate the activity of cells and reduce inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Aacba hydrochloride include:
KN-62: A selective antagonist of P2X7 receptors.
Brilliant Blue G (BBG): Another P2X7 receptor antagonist with similar properties.
Uniqueness
This compound hydrochloride stands out due to its high purity and potent antagonistic properties. Its selective action on P2X7 receptors makes it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H33Cl2N3O |
|---|---|
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)-5-[[(3R)-3-aminopyrrolidin-1-yl]methyl]-2-chlorobenzamide;hydrochloride |
InChI |
InChI=1S/C23H32ClN3O.ClH/c24-21-2-1-15(12-27-4-3-19(25)13-27)8-20(21)22(28)26-14-23-9-16-5-17(10-23)7-18(6-16)11-23;/h1-2,8,16-19H,3-7,9-14,25H2,(H,26,28);1H/t16?,17?,18?,19-,23?;/m1./s1 |
Clave InChI |
KSWOHRISPGFSKT-RTBRYUOLSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
SMILES canónico |
C1CN(CC1N)CC2=CC(=C(C=C2)Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
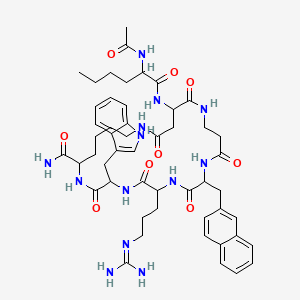
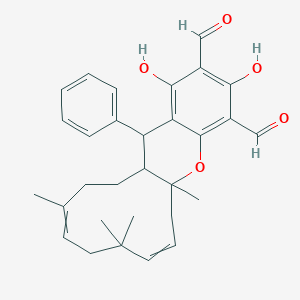
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
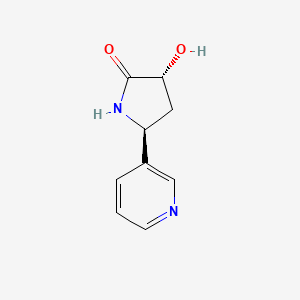
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13401491.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

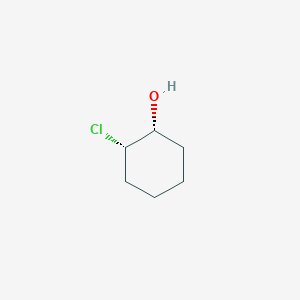
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
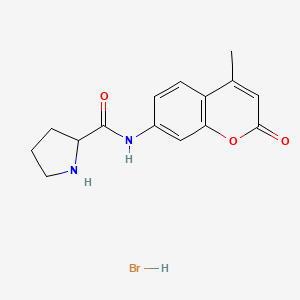
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)

